1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also has a 4-nitrophenyl group and an aldehyde group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .
Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions. For example, it can act as a ligand in coordination chemistry, binding to metal ions. The nitro group can be reduced to an amino group, and the aldehyde group can undergo various reactions such as nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could make the compound relatively polar, affecting its solubility in different solvents . The aldehyde group could make it reactive towards nucleophiles .
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves the reaction of 4-nitrobenzyl azide with propargyl aldehyde in the presence of a copper catalyst to form the desired product.", "Starting Materials": [ "4-nitrobenzyl azide", "propargyl aldehyde", "copper catalyst" ], "Reaction": [ "Add 4-nitrobenzyl azide and propargyl aldehyde to a reaction flask", "Add copper catalyst to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Monitor the reaction progress using TLC", "Once the reaction is complete, purify the product using column chromatography", "Characterize the product using NMR and mass spectrometry" ] } | |
CAS-Nummer |
113934-26-2 |
Molekularformel |
C9H6N4O3 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6N4O3/c14-6-7-5-12(11-10-7)8-1-3-9(4-2-8)13(15)16/h1-6H |
InChI-Schlüssel |
YGHWZZLJKCSTCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)[N+](=O)[O-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.